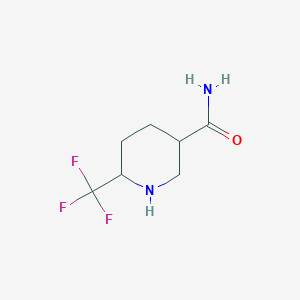

6-(Trifluoromethyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Trifluoromethyl)piperidine-3-carboxamide is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a piperidine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)piperidine-3-carboxamide may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-(Trifluoromethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Therapeutic Applications

The compound has been investigated for its role as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme that hydrolyzes bioactive lipids, including anandamide, which has cannabinoid-like analgesic properties. Inhibition of FAAH can enhance the levels of these lipids, potentially providing therapeutic benefits in conditions such as:

- Pain Management : The compound has shown promise in treating various types of pain, including acute, chronic, neuropathic, and inflammatory pain .

- Neurological Disorders : Conditions such as anxiety, depression, and cognitive disorders may benefit from FAAH inhibition due to the modulation of endocannabinoid signaling pathways .

- Gastrointestinal Disorders : Research indicates potential applications in treating gastrointestinal disorders by modulating pain and inflammation .

Biological Evaluations

Numerous studies have assessed the biological activity of 6-(trifluoromethyl)piperidine-3-carboxamide:

- In Vitro Studies : These studies often focus on the compound's ability to inhibit FAAH activity and assess its analgesic properties using cellular assays.

- In Vivo Models : Animal models are employed to evaluate the efficacy of the compound in pain relief and other therapeutic effects. For instance, models of neuropathic pain have demonstrated significant reductions in pain responses following administration of FAAH inhibitors .

- Pharmacokinetic Profiles : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are crucial for understanding its potential as a therapeutic agent .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Pain Relief | Demonstrated significant analgesic effects in animal models of neuropathic pain. |

| Study B | Anxiety Disorders | Showed potential for reducing anxiety-like behaviors through FAAH inhibition. |

| Study C | Gastrointestinal Issues | Indicated efficacy in modulating inflammation-related pain in gastrointestinal disorders. |

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparaison Avec Des Composés Similaires

6-(Trifluoromethyl)piperidine-3-carboxamide can be compared with other trifluoromethylated piperidine derivatives:

6-(Trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of piperidine.

6-(Trifluoromethyl)piperidine-3-carboxaldehyde: Contains an aldehyde group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

6-(Trifluoromethyl)piperidine-3-carboxamide is a fluorinated piperidine derivative known for its significant biological activity. The unique structural features of this compound, particularly the trifluoromethyl group and the carboxamide functional group, contribute to its pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a six-membered saturated nitrogen-containing ring with a trifluoromethyl group at the sixth position and a carboxamide group at the third position. This configuration enhances both lipophilicity and metabolic stability, making it suitable for various pharmaceutical applications.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈F₃N₃O |

| Molecular Weight | 201.15 g/mol |

| Functional Groups | Trifluoromethyl, Carboxamide |

| Lipophilicity | High due to trifluoromethyl substitution |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that fluorinated piperidines possess significant antibacterial properties, suggesting potential applications in treating bacterial infections.

- Anti-tumor Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit anti-cancer activity.

- Neuroprotective Effects : Some derivatives have been investigated for their potential in neuroprotection, particularly in models of neurodegenerative diseases .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound interacts with various biological targets:

- Receptor Binding : The compound may bind to multiple receptors involved in cellular signaling pathways, which could modulate physiological responses.

- Inhibition of Enzymatic Activity : It is suggested that similar compounds inhibit enzymes critical for cancer progression and microbial survival .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were significantly lower compared to non-fluorinated analogs.

- Cytotoxicity Assessment : In vitro studies showed that this compound displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

- Neuroprotective Potential : Research focused on neurodegenerative models indicated that compounds structurally related to this compound exhibited protective effects against neuronal death induced by oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl group | Primarily aromatic; different reactivity |

| Piperidine-3-carboxylic acid | Piperidine ring with carboxylic acid | Lacks fluorination; different properties |

| 4-(Trifluoromethyl)piperazine | Piperazine ring with trifluoromethyl group | Contains two nitrogen atoms; distinct activity |

| 1-(Trifluoromethyl)-4-piperidinylmethanol | Piperidine ring with hydroxymethyl substitution | Hydroxyl group alters solubility and activity |

The presence of both the trifluoromethyl and carboxamide groups in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and utility in medicinal chemistry.

Propriétés

Formule moléculaire |

C7H11F3N2O |

|---|---|

Poids moléculaire |

196.17 g/mol |

Nom IUPAC |

6-(trifluoromethyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h4-5,12H,1-3H2,(H2,11,13) |

Clé InChI |

GTIQTJVZCCLPLH-UHFFFAOYSA-N |

SMILES canonique |

C1CC(NCC1C(=O)N)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.